Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate
Description
Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate (CAS: 937810-18-9, Molecular Formula: C₁₃H₁₄BF₃KNO₂) is a stable organotrifluoroborate salt widely employed in Suzuki-Miyaura cross-coupling reactions. Its structure features a tert-butoxycarbonyl (Boc)-protected indole moiety at the 2-position, which enhances stability and prevents undesired side reactions during synthesis . The compound is synthesized via lithiation of Boc-protected indole followed by boronation with triisopropyl borate and subsequent treatment with KHF₂ . Its primary application lies in constructing biaryl systems for pharmaceuticals and materials science, leveraging its compatibility with palladium catalysts and tolerance to diverse functional groups .
Properties
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF3NO2.K/c1-13(2,3)20-12(19)18-10-7-5-4-6-9(10)8-11(18)14(15,16)17;/h4-8H,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPRPASPOXMUTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF3KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635403 | |
| Record name | Potassium [1-(tert-butoxycarbonyl)-1H-indol-2-yl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945493-51-6 | |
| Record name | Potassium [1-(tert-butoxycarbonyl)-1H-indol-2-yl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 945493-51-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation Methods Overview
The synthesis generally follows a multi-step approach:
Step 1: Protection of Indole Nitrogen
The indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during lithiation and borylation steps.Step 2: Directed Lithiation at the 2-Position of Indole
The Boc-protected indole is subjected to lithiation using a strong base such as n-butyllithium (nBuLi) at low temperatures (typically -78 °C) to generate the 2-lithio intermediate.Step 3: Borylation with Triisopropyl Borate
The lithiated intermediate is then reacted with triisopropyl borate, which introduces the boronate ester functionality at the 2-position of the indole ring.Step 4: Conversion to Potassium Trifluoroborate Salt
The boronate ester is treated with potassium hydrogen difluoride (KHF₂) in aqueous medium to form the stable potassium trifluoroborate salt.Step 5: Isolation and Purification
The product is isolated by removal of solvents under reduced pressure and purified, often by recrystallization or chromatography.
Detailed Synthetic Procedure
A representative procedure adapted from crystallographic and synthetic studies is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 1-(tert-Butoxycarbonyl)-1H-indole-2-yl precursor | Starting material, Boc-protected indole |
| 2 | n-Butyllithium (2.13 M in hexane), 1 eq., -78 °C, 30 min | Lithiation of the indole at C-2 position |
| 3 | Triisopropyl borate, 1.15 eq., added dropwise at -78 °C, then warmed to 0 °C | Formation of boronate ester intermediate |
| 4 | Aqueous KHF₂ (6 eq.), added slowly under vigorous stirring | Conversion to potassium trifluoroborate salt |
| 5 | Solvent removal under vacuum, purification by recrystallization or chromatography | Isolation of pure product |
This method was reported with the Boc-protected indole dissolved in freshly distilled tetrahydrofuran (THF), cooled to -78 °C, followed by dropwise addition of nBuLi. After stirring, triisopropyl borate was added slowly, and the mixture was warmed to 0 °C. The aqueous KHF₂ solution was then added, and after 15 minutes, solvents were removed under vacuum to yield the potassium trifluoroborate salt.
Reaction Mechanism Insights
Lithiation : The strong base nBuLi deprotonates the indole at the 2-position, generating a carbanion stabilized by the aromatic system and Boc protection.
Borylation : The carbanion attacks the boron center of triisopropyl borate, forming a boronate ester intermediate.
Trifluoroborate Formation : Treatment with KHF₂ replaces the boronate ester with a trifluoroborate group, yielding a stable organotrifluoroborate salt suitable for cross-coupling reactions.
Analytical and Structural Data
The potassium trifluoroborate salt crystallizes with coordination of potassium ions to oxygen and fluorine atoms, stabilizing the structure via hydrogen bonding and potassium–π interactions.
The Boc group is oriented with a significant deviation from coplanarity relative to the indole ring, influencing the compound's steric and electronic properties.
Comparative Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Solvent | THF (freshly distilled) | Ensures anhydrous conditions |
| Temperature (Lithiation) | -78 °C | Prevents side reactions |
| Base | n-Butyllithium (2.13 M) | Strong, non-nucleophilic base |
| Boron Reagent | Triisopropyl borate | Efficient borylation agent |
| KHF₂ Equivalents | 6 eq. | Ensures complete conversion |
| Reaction Time (Lithiation) | 30 min | Complete lithiation |
| Reaction Time (KHF₂ addition) | 15 min | Rapid trifluoroborate formation |
| Purification | Vacuum removal, recrystallization or chromatography | Yields pure product |
Research Findings and Optimization Notes
The use of freshly distilled THF and strict temperature control during lithiation are critical for high yield and purity.
Excess KHF₂ ensures complete conversion to the trifluoroborate salt but must be balanced to avoid hydrolysis or decomposition.
The Boc protecting group is stable under these conditions and facilitates selective lithiation at the 2-position.
The potassium trifluoroborate salt exhibits enhanced stability compared to boronic acids or esters, making it advantageous for storage and subsequent cross-coupling reactions.
Alternative palladium catalysts and bases have been explored for downstream coupling reactions, but the preparation of the trifluoroborate salt remains consistent with the described method.
Chemical Reactions Analysis
Types of Reactions
Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the trifluoroborate compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, producing biaryl or styrene derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or PdCl2(dppf) are commonly used.
Bases: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) facilitate the reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are typical solvents used in these reactions.
Major Products
The major products formed from these reactions include biaryl compounds, styrenes, and various substituted indoles, depending on the specific reaction partners and conditions used.
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
Potassium [1-(tert-butoxycarbonyl)-1H-indole-2-yl]trifluoroborate has been extensively studied for its efficacy in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
Case Study : In a significant study published in Tetrahedron, researchers demonstrated that this compound can effectively couple with various aryl and heteroaryl bromides under mild conditions. The optimal reaction conditions were identified using bromobenzene as the electrophile, yielding moderate to good product yields .
Synthesis of Indole Derivatives
The compound serves as a building block for synthesizing diverse indole derivatives, which are vital in medicinal chemistry due to their biological activities. The presence of the trifluoroborate group facilitates the introduction of indole into complex molecular frameworks.
Research Findings : A study highlighted that this compound can be utilized to synthesize derivatives with potential therapeutic applications, particularly in oncology and neurology .
Comparative Data Table
| Application Area | Description | Yield/Results |
|---|---|---|
| Suzuki-Miyaura Coupling | Effective coupling with aryl/heteroaryl bromides | Moderate to good yields |
| Indole Derivative Synthesis | Building block for diverse indole derivatives | Varied yields depending on substrate |
| Pharmaceutical Development | Potential applications in drug discovery for anticancer and neurological agents | Ongoing research with promising results |
Mechanism of Action
The mechanism by which Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate exerts its effects involves the following steps:
Activation: The trifluoroborate group is activated by the palladium catalyst, forming a palladium-boron complex.
Transmetalation: The activated complex undergoes transmetalation with an aryl or vinyl halide, transferring the organic group to the palladium center.
Reductive Elimination: The final step involves reductive elimination, where the coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
Positional Isomers: Indole-2-yl vs. Indole-3-yl Derivatives
Potassium [1-(tert-Butoxycarbonyl)-1H-indole-3-yl]trifluoroborate (CAS: Unavailable) differs in the substitution position of the trifluoroborate group (3- vs. 2-position). Reactivity diverges in cross-couplings; the 2-yl derivative shows higher efficiency with aryl bromides (yields: 75–92%) compared to the 3-yl analog, likely due to steric hindrance at the indole 3-position .
Substituent Variations: Methoxy and Halogen Modifications
Potassium Trifluoro(1-Boc-5-methoxy-1H-indol-2-yl)borate (CAS: Unavailable) introduces a 5-methoxy group on the indole ring. This electron-donating substituent increases electron density at the coupling site, accelerating oxidative addition to palladium catalysts. However, steric bulk reduces yields (e.g., 68% vs. 85% for the parent compound with bromobenzene) . Halogenated analogs, such as 5-fluoro or 5-chloro derivatives, exhibit enhanced reactivity toward electron-deficient aryl halides due to inductive effects .
Comparison with Other Organotrifluoroborates
Heterocyclic Trifluoroborates
- Pyrrolidinyl Triazole Trifluoroborates (e.g., Potassium 1-(1-Boc-pyrrolidin-3-yl)-1H-triazol-4-yl trifluoroborate): These compounds prioritize medicinal chemistry applications, enabling modular synthesis of bioactive molecules. Their sp³-hybridized nitrogen atoms facilitate hydrogen bonding, enhancing target binding but complicating cross-coupling efficiency (yields: 50–70%) compared to aromatic indole derivatives .
- Pyridyl Trifluoroborates : Potassium 2-pyridyl trifluoroborate demonstrates superior aqueous solubility but lower thermal stability due to weaker B–F bonding in electron-deficient heterocycles .
Aliphatic Trifluoroborates
- Potassium Vinyltrifluoroborate : Exhibits rapid coupling kinetics due to minimal steric hindrance but requires stringent anhydrous conditions, unlike the air-stable Boc-protected indole analogs .
Reactivity and Stability
Suzuki-Miyaura Coupling Performance
Stability Under Ambient Conditions
The Boc group in the indole-2-yl derivative prevents decomposition via N–H protonation, enabling long-term storage at room temperature. In contrast, unprotected indole trifluoroborates degrade rapidly under acidic conditions . Aliphatic trifluoroborates (e.g., azetidinyl analogs) are hygroscopic, necessitating desiccated storage .
Biological Activity
Potassium [1-(tert-butoxycarbonyl)-1H-indole-2-yl]trifluoroborate is a compound that has garnered attention in the field of medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₃H₁₄BF₃KNO₂
- Molecular Weight : 323.16 g/mol
- Melting Point : 168-175 °C
- Solubility : Soluble in various organic solvents; specific solubility values include 0.68 mg/ml in water .
This compound acts primarily as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its trifluoroborate moiety facilitates the formation of carbon-carbon bonds, which is critical in the synthesis of complex organic molecules, including pharmaceuticals .
Key Mechanisms:
- Cross-Coupling Reactions : Acts as a boron source in Suzuki-Miyaura reactions, allowing for the efficient coupling of aryl halides with various nucleophiles.
- Biological Interactions : Exhibits interactions with biological targets that may influence cell signaling pathways, although specific targets remain under investigation.
Biological Activity
Research indicates that this compound has potential biological activities that may be harnessed for therapeutic purposes:
- Anticancer Activity : Preliminary studies suggest that derivatives of indole compounds exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation. The indole structure is known for its role in many biologically active compounds .
- Neuroprotective Effects : Some indole derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism may involve modulation of neuroinflammatory responses .
- Antimicrobial Properties : Indole derivatives are frequently studied for their antimicrobial activity against various pathogens. The trifluoroborate group enhances the compound's solubility and stability, which could contribute to its efficacy .
Case Study 1: Anticancer Evaluation
A study evaluated the efficacy of this compound in various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .
Case Study 2: Neuroprotection
In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. The protective effect was attributed to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses within cells .
Research Findings Summary Table
Q & A
Q. What are the standard synthetic protocols for preparing Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate?
The compound is synthesized via a lithiation-borylation sequence. A tert-butoxycarbonyl (Boc)-protected indole derivative is treated with n-BuLi (1.5 equiv.) in THF at −78°C, followed by triisopropyl borate (3.0 equiv.). The intermediate is then quenched with aqueous KHF₂ (3.0 equiv.) at 0°C, yielding the trifluoroborate salt after filtration and washing with cold MeOH . Key steps include strict temperature control to prevent Boc-deprotection and precise stoichiometry to minimize byproducts.
Q. How is this compound characterized to confirm structural integrity?
Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) to verify the Boc group, indole core, and trifluoroborate moiety. For crystalline validation, single-crystal X-ray diffraction reveals bond metrics such as B–C bond lengths (~1.60 Å), coordination geometry of potassium ions (e.g., K⁺ surrounded by four F atoms and two O atoms), and non-planarity between the Boc group and indole ring (dihedral angles ~20–21°) .
Q. What are the primary applications of this reagent in cross-coupling reactions?
It serves as a stable nucleophile in Suzuki-Miyaura couplings with aryl/heteroaryl halides. For example, coupling with bromobenzene under Pd(OAc)₂/SPhos catalysis in dioxane/H₂O at 80°C achieves yields up to 90% . The Boc group enhances solubility in polar solvents and prevents undesired N-coordination to palladium.
Advanced Research Questions
Q. How do steric and electronic factors influence reactivity in cross-couplings?
Steric hindrance at the indole C2 position slows coupling with bulky electrophiles (e.g., ortho-substituted aryl bromides), reducing yields to 40–60%. Electron-withdrawing groups on the electrophile (e.g., NO₂) accelerate oxidative addition, while electron-donating groups (e.g., OMe) necessitate higher temperatures (100°C) . Substrate screening tables (Table 1) highlight these trends:
| Electrophile | Yield (%) | Conditions |
|---|---|---|
| 4-Bromoanisole | 85 | Pd(OAc)₂, SPhos, 80°C |
| 2-Bromotoluene | 52 | Pd(OAc)₂, SPhos, 100°C |
| 4-Bromoacetophenone | 95 | Pd(OAc)₂, SPhos, 80°C |
Q. What strategies mitigate low yields in non-traditional coupling reactions (e.g., benziodoxolone reagents)?
Reactions with hypervalent iodine reagents (e.g., 1-chloro-1,2-benziodoxol-3-one) require prolonged reaction times (30 h) and polar solvents (MeCN) to stabilize reactive intermediates. Yields drop to 16–27% due to competing side reactions; adding NaBF₄ during workup improves recovery of boron-containing byproducts .
Q. How does the coordination environment of potassium affect crystallization and stability?
X-ray studies show K⁺ ions adopt distorted octahedral geometries, coordinating with fluorine (K–F: 2.58–2.99 Å) and oxygen atoms (from Boc or solvent). Weak K–π interactions (K–Cg distance: ~3.72 Å) and hydrogen bonding (O–H⋯F) stabilize the lattice, but hygroscopicity necessitates storage under inert atmospheres .
Q. What analytical challenges arise during purification, and how are they resolved?
Column chromatography (DCM/MeOH, 10:1) effectively separates the product from boronic acid byproducts. However, residual KHF₂ can persist; washing with cold MeOH (<5°C) and vacuum drying (10⁻³ mbar) minimize salt contaminants .
Methodological Considerations
Q. How is experimental phasing performed for crystallographic studies?
SHELXC/D/E pipelines are used for initial phasing, followed by refinement in SHELXL. High-resolution data (θ > 27.5°) and twin refinement (for non-merohedral twinning) improve model accuracy. Hydrogen atoms are typically omitted for clarity in crowded regions .
Q. What safety protocols are critical when handling this compound?
The reagent is a skin/eye irritant (GHS Category 2/2A). Use PPE (gloves, goggles) and work in a fume hood. Quench residual Li/K salts with aqueous NH₄Cl before disposal .
Emerging Applications
Q. Can this reagent be used in Matteson homologation or click chemistry?
Preliminary studies suggest utility in Matteson-type reactions for chiral amino boronate synthesis. The trifluoroborate group also enables azide-alkyne cycloadditions (click chemistry) when functionalized with appropriate linkers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
